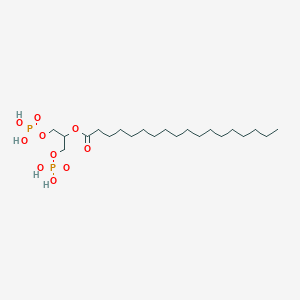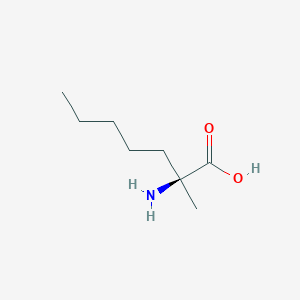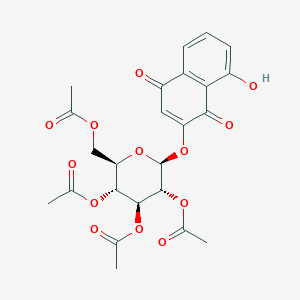
1,4-Naphthalenedione, 8-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Naphthalenedione, 8-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-, commonly known as Juglone, is a natural organic compound with a molecular formula of C16H14O6. It is derived from the leaves, bark, and roots of the black walnut tree (Juglans nigra) and is known for its broad-spectrum biological activities.
作用機序
Juglone exerts its biological activities through various mechanisms, including the induction of oxidative stress, inhibition of DNA synthesis, and modulation of cellular signaling pathways. Juglone has been shown to generate reactive oxygen species (ROS) and induce oxidative stress in cancer cells, leading to cell death. It also inhibits DNA synthesis by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication. Furthermore, Juglone has been shown to modulate cellular signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
生化学的および生理学的効果
Juglone has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and modulation of immune responses. Juglone induces apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. It also induces cell cycle arrest at the G2/M phase, which inhibits cell proliferation. Additionally, Juglone has been shown to modulate immune responses, including the activation of T cells and the inhibition of cytokine production.
実験室実験の利点と制限
Juglone has several advantages for lab experiments, including its broad-spectrum biological activities, low toxicity, and availability. However, Juglone has some limitations, including its low solubility in water, which limits its use in aqueous solutions, and its instability in light and air, which requires careful handling and storage.
将来の方向性
Juglone has several potential future directions for research, including the development of new anticancer and antimicrobial agents, the identification of new molecular targets, and the investigation of its potential therapeutic applications for various diseases. Additionally, the development of new methods for the synthesis and delivery of Juglone may enhance its efficacy and reduce its limitations for lab experiments.
合成法
Juglone can be synthesized using various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the oxidation of 1,4-naphthoquinone with potassium permanganate or sodium periodate, followed by the acetylation of the resulting product. Extraction from natural sources involves the isolation of Juglone from the leaves, bark, and roots of the black walnut tree using solvents such as ethanol or chloroform.
科学的研究の応用
Juglone has been extensively studied for its biological activities, including its anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiparasitic properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. Juglone also exhibits antimicrobial activity against various bacteria, fungi, and viruses, making it a potential candidate for the development of new antibiotics. Additionally, Juglone has been shown to possess antioxidant and anti-inflammatory properties, which may have therapeutic implications for various diseases, including cardiovascular disease, diabetes, and neurodegenerative diseases.
特性
CAS番号 |
111364-61-5 |
|---|---|
製品名 |
1,4-Naphthalenedione, 8-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- |
分子式 |
C24H24O13 |
分子量 |
520.4 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(8-hydroxy-1,4-dioxonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H24O13/c1-10(25)32-9-18-21(33-11(2)26)22(34-12(3)27)23(35-13(4)28)24(37-18)36-17-8-16(30)14-6-5-7-15(29)19(14)20(17)31/h5-8,18,21-24,29H,9H2,1-4H3/t18-,21-,22+,23-,24-/m1/s1 |
InChIキー |
CSKWWVYJAXDCIP-REXJZNOJSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=O)C3=C(C2=O)C(=CC=C3)O)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=O)C3=C(C2=O)C(=CC=C3)O)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=O)C3=C(C2=O)C(=CC=C3)O)OC(=O)C)OC(=O)C)OC(=O)C |
その他のCAS番号 |
111364-61-5 |
同義語 |
8-Hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1,4-na phthalenedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



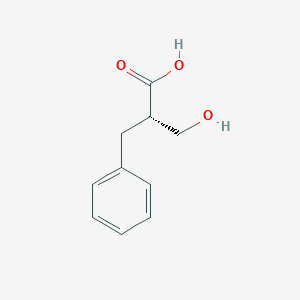
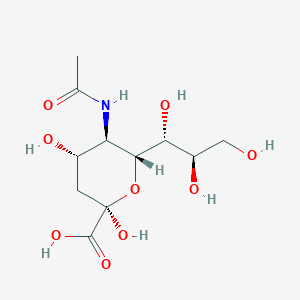
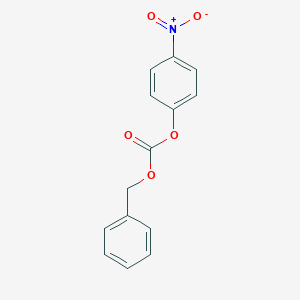
![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)
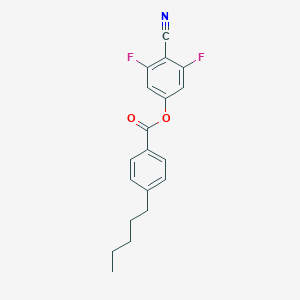
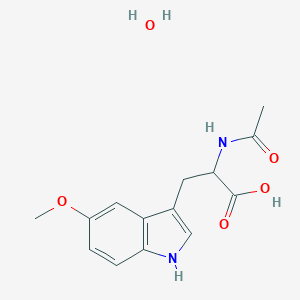
![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)
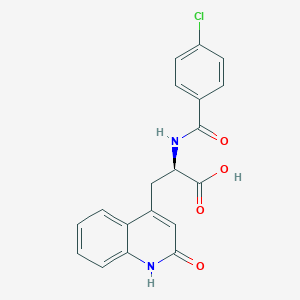
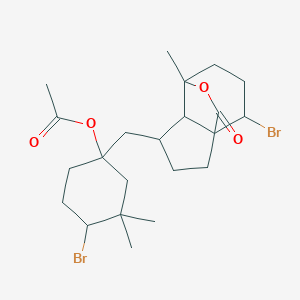
![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)
![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)
